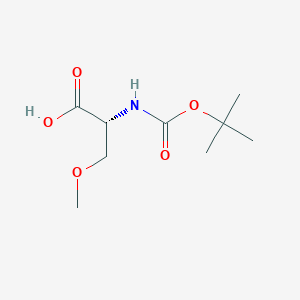

Boc-o-Methyl-D-serine

Descripción

Contextualization within Protected Amino Acids and Derivatives

Amino acids, the fundamental units of proteins, possess both an amino group and a carboxylic acid group. In chemical synthesis, particularly in peptide synthesis, it is often necessary to selectively react one functional group while leaving the other unchanged. This is achieved through the use of "protecting groups," which temporarily block a functional group from reacting.

The "Boc" in Boc-O-Methyl-D-serine stands for tert-butoxycarbonyl, a widely used protecting group for the amino group of amino acids. organic-chemistry.orgrsc.org The Boc group is known for its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. organic-chemistry.orgrsc.org This allows for the controlled and sequential formation of peptide bonds.

This compound is thus a "protected amino acid derivative." The "O-Methyl" signifies that the hydroxyl group of the serine side chain has been converted to a methyl ether. This modification can be crucial for preventing unwanted side reactions at the hydroxyl group during synthesis. Serine and its derivatives are vital in numerous biological processes, serving as protein building blocks and precursors for various biomolecules.

Significance in Pharmaceutical Chemistry and Organic Synthesis

The precise control offered by the Boc protecting group makes this compound a valuable asset in pharmaceutical chemistry and organic synthesis. Its stability and selective deprotection are key in the multi-step synthesis of complex organic molecules and bioactive peptides. chemimpex.com

In pharmaceutical development, this compound serves as an intermediate in the creation of various therapeutic agents. For instance, it has been utilized in the synthesis of compounds targeting neurological disorders. chemimpex.com One notable application is in the preparation of lacosamide, an anticonvulsant medication. google.com A process described involves the O-methylation of N-Boc-D-serine, followed by reaction with benzylamine (B48309) and subsequent deprotection and acetylation to yield lacosamide. google.com Furthermore, it is used in the preparation of acylamino acid heterocyclyl amides and their deuterated derivatives for treating BAF complex-related disorders. chemicalbook.comchemicalbook.com

Role as a Chiral Building Block

Chirality, or "handedness," is a fundamental property in chemistry and biology. Many biologically active molecules exist as one of two mirror-image forms, or enantiomers, with only one form producing the desired therapeutic effect. The "D" in this compound specifies a particular three-dimensional arrangement of atoms, making it a "chiral building block."

The use of chiral building blocks like this compound is a cornerstone of modern asymmetric synthesis, which aims to produce a single desired enantiomer of a target molecule. unirioja.es By incorporating this pre-defined stereocenter into a synthetic route, chemists can control the stereochemistry of the final product. This is crucial in drug development, where the wrong enantiomer can be inactive or even harmful. Research has demonstrated the use of serine-derived bicyclic N,O-acetals as chiral building blocks in the diastereoselective synthesis of α-alkyl α-amino acids. unav.edu

Overview of Research Trajectories for this compound

Current research continues to explore and expand the applications of this compound. Scientists are constantly developing new synthetic methodologies that leverage its unique properties. These efforts aim to improve the efficiency and stereoselectivity of reactions in which it is used.

A significant area of investigation is its use in the synthesis of novel peptides and peptidomimetics with enhanced biological activity and stability. researchgate.net Researchers are also exploring its incorporation into more complex molecular architectures, pushing the boundaries of organic synthesis. The development of more efficient methods for preparing enantiomerically pure versions of such building blocks remains a key focus to facilitate their broader use in synthesis. unirioja.es

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMSGRWQUMJIR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650672 | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-95-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86123-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(R)-2-amino-3-methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc O Methyl D Serine and Its Precursors

Established Synthetic Pathways for Boc-O-Methyl-D-serine

A common and direct approach for synthesizing this compound involves a two-step process: the N-protection of D-serine with a di-tert-butyl dicarbonate (B1257347) (Boc) group, followed by the O-methylation of the resulting N-Boc-D-serine. google.com

The initial N-protection step is typically carried out in an aqueous medium with an organic co-solvent such as dioxane, t-butanol, or THF. google.comorgsyn.org The reaction is performed in the presence of a base, like sodium hydroxide (B78521) or sodium bicarbonate, to facilitate the reaction between the amino group of D-serine and the Boc-anhydride. google.comgoogle.com Reaction temperatures are generally maintained between 0°C and 30°C. google.com

Following the N-protection, the O-methylation of N-Boc-D-serine is conducted. This step requires a strong base, such as sodium hydride, to deprotonate the hydroxyl group, and is performed in an anhydrous aprotic solvent like dimethylformamide (DMF) or toluene. google.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can also facilitate the methylation process. The temperature for this step is often kept low, for instance between -5°C and 5°C, to control the reaction's exothermicity and selectivity. Optimization of these conditions, including the choice of base, solvent, temperature, and reaction time, is crucial for achieving high yields and purity of the final product.

Table 1: Reaction Conditions for the Synthesis of this compound

| Step | Reagents | Base | Solvent | Temperature |

| N-Protection | D-serine, Boc-anhydride | Sodium hydroxide, Sodium bicarbonate | Water, Dioxane, THF | 0-30°C google.com |

| O-Methylation | N-Boc-D-serine, Methylating agent | Sodium hydride | DMF, Toluene | -5 to 5°C |

The protection of the amino group of D-serine using Boc-anhydride in an aqueous medium is a well-established and efficient method. google.comgoogle.com This reaction is often performed in a biphasic system, where D-serine is dissolved in an aqueous alkaline solution, and the Boc-anhydride is added, sometimes dissolved in an organic solvent like dioxane. orgsyn.org The reaction can be stirred for several hours to ensure completion. google.comorgsyn.org Some procedures have been developed to use only an aqueous alkali medium, avoiding the need for an organic solvent. google.comgoogle.com

Table 2: Common Methylating Agents

| Methylating Agent | Chemical Formula | Key Features |

| Methyl Iodide | CH₃I | Highly reactive, often used with a strong base like sodium hydride. google.com |

| Dimethyl Sulfate | (CH₃)₂SO₄ | A powerful methylating agent, can be used in aqueous conditions. google.com |

An alternative synthetic strategy begins with the racemic mixture O-Methyl-D,L-serine, which is then resolved to isolate the desired D-enantiomer. google.com This is followed by the N-protection of the optically pure O-Methyl-D-serine with a Boc group.

The resolution of racemic O-Methyl-D,L-serine is a critical step in this pathway. This can be achieved through several methods, including:

Enzymatic Resolution: This method utilizes enzymes, such as lipases or L-amino acid oxidase, which can selectively act on one enantiomer, allowing for the separation of the other. researchgate.net For example, a dual-enzyme catalyst system has been successfully used to produce enantiopure O-methyl-D-serine. researchgate.net

Chemical Resolution: This involves reacting the racemic mixture with a chiral resolving agent, such as L-tartaric acid or N-acetyl-(R)-naphthylalanine, to form a pair of diastereomeric salts. google.comgoogle.com These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. google.comlibretexts.org After separation, the chiral auxiliary is removed to yield the optically pure O-Methyl-D-serine. google.com

Once the optically pure O-Methyl-D-serine is obtained, it can be converted to this compound by reacting it with Boc-anhydride under standard N-protection conditions.

Synthesis from O-Methyl-D,L-serine with Resolution

Advanced Synthetic Approaches and Process Optimization

In recent years, there has been a growing emphasis on developing more efficient, sustainable, and scalable synthetic methods.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and other protected amino acids, these principles can be applied in several ways:

Use of Greener Solvents: Traditional peptide synthesis often relies on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have toxicity concerns. rsc.orgrsc.org Research has explored the use of more environmentally benign alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water-based systems for peptide synthesis. rsc.orgacs.org For instance, propylene carbonate has been shown to be a viable replacement for reprotoxic amide solvents in both solution- and solid-phase peptide synthesis using Boc-protected amino acids, with no significant racemization observed. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. This can be achieved by minimizing the use of protecting groups and auxiliary reagents or by developing catalytic processes.

Waste Reduction: A significant portion of waste in peptide synthesis comes from washing and purification steps. advancedchemtech.com Optimizing reaction conditions to improve yields and purity can reduce the need for extensive purification, thereby minimizing waste. The use of recyclable catalysts and reagents also contributes to waste reduction.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. These benefits are particularly relevant for the synthesis of fine chemicals like this compound.

The application of continuous flow technology in peptide synthesis has been demonstrated to reduce the excess of amino acids and reagents needed, leading to higher purity products and better yields, especially when performed at elevated temperatures and pressures. google.com Flow reactors can be used for various steps in the synthesis of protected amino acids, including coupling and deprotection reactions. acs.orggoogle.comdurham.ac.uk For instance, a flow reactor process has been developed for the synthesis of Boc-protected dipeptides using immobilized reagents and scavengers, which simplifies purification. durham.ac.uk The deprotection of N-Boc groups can also be achieved efficiently under continuous flow high-temperature conditions, sometimes even without a catalyst. researchgate.netacs.org

Strategies for Enhancing Chiral Purity

Maintaining and enhancing the chiral purity of this compound is paramount for its applications. Several strategies contribute to achieving high enantiomeric excess:

Efficient Resolution: As discussed in section 2.1.2.2, the diastereomeric salt resolution of a racemic precursor is a powerful method. Optimizing the choice of resolving agent, solvent, and crystallization conditions is key to maximizing the separation efficiency and obtaining a highly enriched enantiomer. nih.gov

Racemization-Free Synthesis: Employing synthetic routes and conditions that are inherently less prone to racemization is a proactive approach. This includes the use of newly developed coupling reagents that proceed through mechanisms that avoid the formation of racemization-prone intermediates like oxazolones. rsc.org For example, the use of copper(II) ions as an additive in coupling reactions has been shown to suppress epimerization. tandfonline.com

Enzymatic Methods: Chemoenzymatic methods offer high stereoselectivity. For instance, an enzymatic racemization and selective hydrolysis process using a double-enzyme catalyst system has been successfully applied to produce enantiopure O-methyl-D-serine with an enantiomeric excess greater than 99.8%. rsc.org

Purification Techniques: After synthesis or resolution, purification methods that can separate enantiomers or diastereomers are crucial. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful analytical and preparative tool for determining and improving enantiomeric purity. akjournals.com

Derivatization Strategies for this compound

This compound itself is an intermediate that can be further derivatized for various synthetic purposes, most notably in peptide synthesis. The protected amino and O-methylated hydroxyl groups allow for selective reactions at the carboxyl group.

Common derivatization involves the activation of the carboxylic acid group to facilitate amide bond formation with the amino group of another amino acid or amine. This activation can be achieved using a variety of coupling reagents.

For analytical purposes, particularly for chiral analysis, derivatization is often employed to introduce a chromophore or a fluorophore, or to create diastereomers that can be separated by standard chromatographic techniques. A common method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys). akjournals.comnih.gov This reaction forms fluorescent diastereomeric isoindole derivatives that can be readily separated and quantified by reversed-phase HPLC, allowing for the accurate determination of the enantiomeric purity of serine derivatives. akjournals.com

Synthesis of Boc-D-serine Methyl Ester

N-(tert-Butoxycarbonyl)-D-serine methyl ester, commonly known as Boc-D-serine methyl ester, is a valuable chiral building block in organic synthesis, particularly in the preparation of peptides and pharmaceutical agents. nih.gov Its synthesis typically begins with the commercially available amino acid, D-serine. The process involves two primary steps: the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid group to a methyl ester.

A widely employed laboratory-scale synthesis first involves the reaction of D-serine with di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-D-serine. This intermediate is then subjected to esterification. One effective method for this esterification involves dissolving N-Boc-D-serine in a solvent like dimethylformamide (DMF) and treating it with methyl iodide in the presence of a base such as potassium carbonate. The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature to ensure complete formation of the methyl ester. Following the reaction, a standard workup procedure involving filtration, extraction with an organic solvent like ethyl acetate (B1210297), and washing with brine is performed to isolate the product. The final compound is typically obtained as an oil after concentration under reduced pressure.

An alternative method for the esterification step utilizes diazomethane (B1218177). In this procedure, a solution of N-Boc-D-serine in a suitable solvent is treated with an ethereal solution of diazomethane until the reaction is complete, as indicated by thin-layer chromatography (TLC). This method is often efficient but requires careful handling due to the toxic and explosive nature of diazomethane.

The table below summarizes a typical reaction for the synthesis of Boc-serine methyl ester via the methyl iodide method.

| Reactant/Reagent | Role | Typical Conditions |

| N-Boc-D-serine | Starting Material | - |

| Methyl Iodide (CH₃I) | Methylating Agent | 2 equivalents |

| Potassium Carbonate (K₂CO₃) | Base | 1.1 equivalents |

| Dimethylformamide (DMF) | Solvent | - |

| Ethyl Acetate / Water | Extraction Solvents | For workup |

| Magnesium Sulfate (MgSO₄) | Drying Agent | For organic phase |

| Product | Yield | Form |

| Boc-D-serine Methyl Ester | ~86% | Pale amber oil |

This interactive table is based on a procedure for the L-enantiomer, which is applicable to the D-enantiomer.

Synthesis of Boc-O-benzyl-D-serine Merrifield Resin

Boc-O-benzyl-D-serine Merrifield resin is a pre-loaded solid support crucial for Boc-chemistry-based solid-phase peptide synthesis (SPPS). chemimpex.compeptide.com In this material, the first amino acid, N-Boc-O-benzyl-D-serine, is covalently attached to the chloromethylated polystyrene support, known as Merrifield resin. peptide.comresearchgate.net The synthesis involves the esterification of the carboxylic acid of the protected amino acid to the chloromethyl groups on the resin via nucleophilic substitution. peptide.com

The most common and reliable procedure for this attachment is the Gisin method, which utilizes the cesium salt of the Boc-amino acid. peptide.comthieme-connect.de This method minimizes the risk of side reactions. The process begins with the preparation of the Boc-O-benzyl-D-serine cesium salt. This is achieved by dissolving the protected amino acid in a mixture of methanol (B129727) and water and titrating the solution to a neutral pH with an aqueous solution of cesium carbonate. peptide.com The resulting salt is then thoroughly dried, as the presence of water can negatively impact the subsequent reaction. peptide.com

The dried cesium salt is then reacted with the Merrifield resin in a polar aprotic solvent, typically dimethylformamide (DMF). peptide.comgoogle.com The suspension is heated, often to around 50°C, and agitated for an extended period (12-24 hours) to ensure efficient coupling. peptide.comthieme-connect.de The reaction progress can be monitored to determine the loading efficiency. After the reaction is complete, the resin is thoroughly washed with various solvents, such as DMF, aqueous DMF, and methanol, to remove any unreacted reagents and byproducts. peptide.com The final product is a free-flowing resin powder, ready for use in peptide synthesis. peptide.com An alternative approach, the Potassium Fluoride Method, can also be used, where the Boc-amino acid is reacted with the resin in DMF in the presence of potassium fluoride. peptide.com

The table below details the components and conditions for the synthesis of Boc-amino acid Merrifield resin using the established Cesium Salt Method.

| Component | Role | Procedure Step |

| Boc-O-benzyl-D-serine | Amino Acid to be Attached | Dissolved in Methanol/Water |

| Cesium Carbonate (Cs₂CO₃) | Base for Salt Formation | Added to amino acid solution to pH 7.0 |

| Merrifield Resin | Solid Support | Swelled in DMF prior to reaction |

| Dimethylformamide (DMF) | Reaction Solvent | Used for both salt preparation and coupling reaction |

| Reaction Conditions | Value | Purpose |

| Temperature | 50°C | To drive the coupling reaction |

| Time | 12-24 hours | To ensure complete esterification |

| Product | Description | Substitution Level |

| Boc-O-benzyl-D-serine Merrifield Resin | A pre-loaded solid support for SPPS | Typically 0.2-0.9 meq/g |

This interactive table outlines the general Gisin method for attaching Boc-amino acids to Merrifield resin. chemimpex.compeptide.com

Applications of Boc O Methyl D Serine in Advanced Organic Synthesis

Role as a Pharmaceutical Intermediate

Boc-O-Methyl-D-serine, chemically known as (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a pivotal intermediate in the pharmaceutical industry. innospk.com Its unique structure, featuring a Boc-protected amino group and a methylated serine backbone, provides both stability and versatility in the synthesis of complex chiral molecules. innospk.comchemimpex.com This compound is particularly crucial for the production of active pharmaceutical ingredients (APIs), most notably the anticonvulsant drug Lacosamide. nbinno.com

This compound is a key starting material in several synthetic routes to Lacosamide, an antiepileptic drug used for the treatment of partial-onset seizures. innospk.comderpharmachemica.comnih.gov The synthesis of Lacosamide, which is chemically designated as (R)-N-Benzyl-2-acetamido-3-methoxy-propanamide, relies on the chiral integrity of its precursors to ensure the desired therapeutic effect. derpharmachemica.comnbinno.com

The synthesis of Lacosamide requires a specific stereochemistry to be effective, with the (R)-enantiomer being the active form. nih.govnbinno.com The process starts with D-serine, which provides the essential chiral backbone for the Lacosamide molecule. nbinno.com The tert-butyloxycarbonyl (Boc) protecting group on the amino function of D-serine enhances stability and solubility, which is advantageous for subsequent reactions in organic synthesis. chemimpex.com

The O-methylation of the serine derivative is a critical step that introduces the methoxy (B1213986) group found in the final Lacosamide structure. smolecule.com Maintaining the chiral purity of the D-serine derivative throughout the synthesis is paramount, as the presence of the incorrect enantiomer (from L-serine) can lead to an impure final product with potentially altered therapeutic effects. derpharmachemica.comnbinno.com High chiral purity of the starting material, often specified as ≥99.5%, is crucial for producing the correct (R)-enantiomer of Lacosamide. nbinno.comnbinno.com

Several synthetic pathways for Lacosamide utilize this compound. One common route involves the following key transformations:

Protection: The amino group of D-serine is protected with a Boc group. smolecule.comgoogle.com

O-Methylation: The hydroxyl group is then methylated, often using dimethyl sulfate. smolecule.comgoogle.com

Amidation: The resulting this compound is reacted with benzylamine (B48309) to form the corresponding amide. google.com

Deprotection: The Boc group is removed from the amino group. google.com

Acetylation: The final step is the acetylation of the deprotected amino group to yield Lacosamide. smolecule.comgoogle.com

Table 1: Key Intermediates in a Representative Lacosamide Synthesis Pathway

| Step | Starting Material | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1. Protection | D-serine | Boc anhydride (B1165640) | N-Boc-D-serine |

| 2. O-Methylation | N-Boc-D-serine | Dimethyl sulfate | This compound |

| 3. Amidation | This compound | Benzylamine | (R)-N-Benzyl-2-N-Boc-amino-3-methoxy propanamide |

| 4. Deprotection | (R)-N-Benzyl-2-N-Boc-amino-3-methoxy propanamide | Acid (e.g., HCl, TFA) | (R)-N-Benzyl-2-amino-3-methoxy propanamide |

| 5. Acetylation | (R)-N-Benzyl-2-amino-3-methoxy propanamide | Acetic anhydride | Lacosamide |

During the synthesis of Lacosamide, several process-related impurities can form, which can affect the quality and safety of the final drug product. One potential impurity is the (S)-enantiomer of Lacosamide, which can arise if the starting Boc-D-serine contains traces of Boc-L-serine. derpharmachemica.com To avoid this, it is crucial to use a starting material with high chiral purity. derpharmachemica.com

Other impurities can be generated at different stages of the synthesis. For example, during the acetylation step, if an excess of acetic anhydride is used, it can lead to the formation of N-acetylated byproducts. derpharmachemica.com Another potential impurity, (2R)-2-(acetylamino)-3-(benzylamino)-3-oxopropyl acetate (B1210297) (Impurity-A), can be formed if the hydroxyl group of D-serine is inadvertently protected and then deprotected during the synthesis. google.com

Careful control of reaction conditions, such as temperature and the stoichiometry of reagents, is essential to minimize the formation of these impurities. derpharmachemica.com For instance, maintaining the O-methylation reaction at a low temperature (0°C-5°C) can help to control the degradation of the product. derpharmachemica.com

Table 2: Common Impurities in Lacosamide Synthesis and Their Origin

| Impurity | Chemical Name | Origin | Mitigation Strategy |

|---|---|---|---|

| Enantiomeric Impurity | (S)-N-Benzyl-2-acetamido-3-methoxy propanamide | Presence of Boc-L-Serine in the starting material. derpharmachemica.com | Use of high chiral purity Boc-D-serine. derpharmachemica.com |

| Acetylation Byproduct | (R)-N-Benzyl-2-acetamido-3-acetoxy-propanamide | Excess acetic anhydride during acetylation. derpharmachemica.com | Stoichiometric control of acetic anhydride. derpharmachemica.com |

| Degradation Product | (R)-N-Benzyl-2-amino-3-methoxy propanamide | Degradation during the final O-methylation step. derpharmachemica.com | Maintaining low reaction temperatures (0°C-5°C). derpharmachemica.com |

The utility of this compound extends beyond Lacosamide to the synthesis of other bioactive molecules, including other anticonvulsant agents. medchemexpress.comcapes.gov.br Its protected and chirally defined structure makes it a valuable building block in medicinal chemistry for creating novel compounds with potential therapeutic applications. chemimpex.commedchemexpress.com

Research has explored the synthesis of various derivatives of (R)-(O)-methylserine, starting from precursors like this compound, to evaluate their anticonvulsant properties. capes.gov.br These studies have shown that modifications to the core structure of Lacosamide can lead to compounds with significant anticonvulsant activity. capes.gov.br This highlights the importance of the O-methylated serine framework as a pharmacophore for anticonvulsant drug design. The development of new anticonvulsant agents is crucial due to the side effects and drug resistance associated with some current antiepileptic drugs. nih.gov

Synthesis of Other Bioactive Molecules and Derivatives

β-Lactamase Inhibitors

β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes inactivate antibiotics like penicillin by hydrolyzing the amide bond in the β-lactam ring. A significant group of these enzymes are serine β-lactamases (SBLs), which utilize a serine residue in their active site for catalysis. nih.govfrontiersin.org To counteract this resistance, β-lactamase inhibitors are co-administered with antibiotics.

The design of effective inhibitors often involves creating molecules that can interact with the active site serine, mimicking the antibiotic substrate. frontiersin.org These mechanism-based inhibitors form a stable, covalent adduct with the serine residue, thereby inactivating the enzyme. frontiersin.org Boronic acid-based inhibitors, for instance, have emerged as a potent class that can inhibit both serine- and metallo-β-lactamases. nih.gov

In this context, chiral building blocks are essential for creating inhibitors with precise three-dimensional structures required for effective binding. This compound serves as a valuable chiral precursor in the synthesis of complex molecules. Its D-configuration and protected side chain allow for its incorporation into inhibitor scaffolds, where the serine-like structure can be engineered to target the active site of SBLs. The synthesis of novel β-lactamase inhibitors often involves multi-step chemical processes where protected amino acids are crucial for building the final molecular architecture. nih.govrsc.org

Anti-cancer Agents (e.g., PI3K inhibitors, protein kinase inhibitors)

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk This has made them a prime target for the development of anti-cancer therapies. ed.ac.uk Serine/threonine kinases, in particular, are a major class of these enzymes that are targeted by small molecule inhibitors. nih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in human cancers, making it an attractive target for drug development. nih.govnih.gov Many PI3K inhibitors are ATP-competitive, designed to fit into the ATP-binding pocket of the enzyme. nih.govresearchgate.net The synthesis of these often complex heterocyclic molecules can benefit from the use of chiral synthons to achieve desired potency and selectivity.

This compound can be utilized as a chiral building block in the synthesis of such inhibitors. While many kinase inhibitors are based on flat aromatic cores, advanced drug design increasingly incorporates three-dimensional features to improve selectivity and physicochemical properties. The incorporation of a protected D-serine derivative can introduce a specific stereocenter, which can be critical for precise interaction with the target kinase. For example, synthetic routes to novel PI3K or other kinase inhibitors may involve the construction of side chains that mimic peptide substrates or interact with specific regions of the kinase domain, where the stereochemistry introduced by a D-amino acid derivative is crucial for activity. researchgate.netmdpi.com

Table 1: Examples of Kinase Inhibitor Classes and Synthetic Relevance of Chiral Building Blocks

| Kinase Target Family | Inhibitor Class | Role of Chiral Precursors like this compound |

|---|---|---|

| PI3K (Phosphoinositide 3-kinase) | Pan- and isoform-selective inhibitors | Introduction of specific stereocenters to optimize binding in the ATP pocket and enhance selectivity. nih.govnih.gov |

| Serine/Threonine Kinases (e.g., PKD, Akt) | ATP-competitive small molecules | Construction of complex side chains that can form specific interactions with the kinase active site. researchgate.netmdpi.com |

| Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | Covalent and reversible inhibitors | Used in creating scaffolds that position reactive groups or binding moieties with high geometric precision. nih.gov |

Compounds for BAF Complex-Related Disorders

The BRG1/BRM-associated factor (BAF) complex is a crucial ATP-dependent chromatin remodeler that alters chromatin structure to regulate gene expression. frontiersin.orgnih.gov Mutations and dysregulation of BAF complex subunits are linked to a variety of human diseases, including neurodevelopmental disorders (e.g., Coffin-Siris syndrome) and numerous cancers. frontiersin.orgnih.govnih.gov This makes the BAF complex an emerging target for therapeutic intervention.

The development of molecules that modulate the function of the BAF complex is an active area of research. These compounds could act by disrupting protein-protein interactions within the complex or between the complex and other cellular components. researchgate.net Peptides and peptidomimetics are valuable tools for targeting such interactions.

The synthesis of compounds aimed at BAF complex-related disorders can incorporate non-natural amino acids like O-Methyl-D-serine. Using this compound as a building block allows for the creation of peptidomimetics with enhanced stability against proteolysis. Furthermore, the O-methyl modification alters the side chain's properties, which can be exploited to fine-tune binding affinity and specificity for a target subunit of the BAF complex. This rational design approach is critical for developing novel therapeutics for diseases driven by BAF complex dysfunction. nih.gov

Utility in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. google.com One of the primary strategies in SPPS is the Boc/Bzl protection scheme, which uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group. peptide.comchempep.com

This compound is a key building block in this methodology. Its Nα-amino group is protected by the Boc group, which is removed at each cycle of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA). chempep.comoup.com The hydroxyl group on the D-serine side chain is protected by a methyl ether. This O-methyl group is stable to the acidic conditions used for Boc removal and is also resistant to the strong acid (e.g., hydrogen fluoride, HF) typically used in the final step to cleave the completed peptide from the resin. peptide.com Therefore, the O-methyl group is considered a "permanent" modification, allowing for the synthesis of peptides where the serine side chain is specifically and permanently methylated.

Incorporation of D-Serine Residues into Peptide Libraries

Peptide libraries are powerful tools in drug discovery and biomedical research, enabling the screening of thousands to millions of different peptide sequences to identify candidates with high affinity for a specific biological target. A common strategy to enhance the therapeutic potential of peptides is to incorporate non-natural amino acids, such as D-amino acids. nih.gov

This compound is an essential reagent for incorporating D-serine residues into peptide libraries using Boc-based SPPS. The incorporation of D-amino acids can confer significant advantages, most notably a dramatic increase in resistance to degradation by proteases, which typically recognize only L-amino acids. researchgate.net This enhanced stability is a critical attribute for developing peptide-based drugs. By including this compound in the synthesis, libraries can be generated that contain peptides with D-serine at various positions, allowing for a systematic evaluation of its effect on bioactivity and stability.

Design of Modified Peptides with Enhanced Bioactivity and Stability

The modification of peptides is a key strategy to improve their drug-like properties. The use of this compound allows for two distinct and powerful modifications to be introduced into a peptide sequence: the incorporation of a D-amino acid and the methylation of the serine side chain.

Enhanced Stability : As mentioned, the D-configuration of the amino acid backbone prevents recognition and cleavage by proteases, significantly extending the peptide's half-life in biological systems. nih.govresearchgate.net

Enhanced Bioactivity : The O-methylation of the serine side chain fundamentally alters its chemical properties. It removes the hydroxyl group's ability to act as a hydrogen bond donor and increases the side chain's hydrophobicity. These changes can have profound effects on the peptide's conformation and its interaction with its target receptor. nih.gov By altering the hydrogen bonding network and local hydrophobicity, O-methylation can lock the peptide into a more bioactive conformation or create new, favorable interactions with the binding pocket, potentially leading to a significant increase in potency.

The combination of these two modifications makes this compound a versatile tool for designing novel peptides with superior stability and tailored bioactivity for therapeutic applications.

Table 2: Impact of D-Serine and O-Methylation on Peptide Properties

| Peptide Feature | Standard L-Serine | D-Serine | O-Methyl-D-Serine |

|---|---|---|---|

| Proteolytic Stability | Low (susceptible to proteases) | High (resistant to proteases) nih.gov | High (resistant to proteases) nih.gov |

| Side Chain H-Bonding | Donor & Acceptor | Donor & Acceptor | Acceptor only |

| Side Chain Polarity | Polar | Polar | Less Polar / More Hydrophobic |

| Conformational Impact | Can induce turns/coils | Can induce different secondary structures (e.g., altered turns) | Can alter local conformation due to steric bulk and loss of H-bonding nih.gov |

| Potential Bioactivity | Baseline activity | May increase or decrease activity; enhances stability researchgate.net | Can enhance binding affinity and overall bioactivity through modified interactions nih.gov |

Synthesis of α,β-Dehydro-α-amino Acids

α,β-Dehydro-α-amino acids (ΔAAs) are non-proteinogenic amino acids characterized by a double bond between their α and β carbons. byu.edu They are crucial components of many naturally occurring peptides and serve as valuable intermediates in the synthesis of other unusual amino acids. rsc.org Serine derivatives are common precursors for synthesizing dehydroalanine (B155165) (Dha), the simplest dehydroamino acid. rsc.org

The synthesis typically involves the elimination of the side-chain hydroxyl group. In a protected serine derivative like this compound, the hydroxyl group is first activated to transform it into a good leaving group. This can be followed by a base-induced elimination reaction to form the α,β-double bond. The α,β-unsaturated carbonyl system in the resulting dehydroamino acid is a versatile Michael acceptor, allowing for conjugate addition reactions with various nucleophiles to create a diverse range of amino acid derivatives. rsc.org

| Step | Description | Precursor | Product |

| 1 | Activation of β-hydroxyl group | Protected Serine (e.g., this compound) | Activated Serine Intermediate |

| 2 | Elimination | Activated Serine Intermediate | α,β-Dehydro-α-amino Acid |

This methodology provides a reliable route to these important synthetic building blocks, leveraging the readily available chiral pool of serine. rsc.orgrsc.org

Development of Chiral Catalysts

Chiral amino acids and their derivatives are foundational to the development of chiral catalysts and ligands for asymmetric synthesis. rsc.org Their inherent chirality, stability, and the presence of multiple coordination sites (amine, carboxyl, and side-chain heteroatoms) make them ideal scaffolds. Derivatives of Boc-D-serine can be transformed into chiral ligands, such as β-aminophosphines, which are effective in transition-metal-mediated processes. rsc.org

The synthesis of these ligands often starts with the reduction of the carboxylic acid moiety of the protected amino acid to an alcohol, yielding a chiral amino alcohol. The hydroxyl group can then be converted into a leaving group (e.g., a tosylate) and subsequently displaced by a phosphide (B1233454) source to introduce the phosphine (B1218219) group. rsc.org The resulting N,P-ligands can coordinate with transition metals like palladium or copper, creating an asymmetric environment that guides the stereochemical outcome of reactions such as allylic substitutions and 1,4-additions. rsc.org Multifunctional thiourea (B124793) catalysts bearing an amino alcohol moiety, derivable from amino acids, have also been shown to be highly effective in various enantioselective reactions. nih.gov

| Catalyst Type | Precursor | Key Features |

| β-Aminophosphine Ligands | Chiral Amino Alcohols (from Boc-D-serine) | N,P-bidentate coordination, stable, low toxicity. rsc.org |

| Multifunctional Thiourea Catalysts | Chiral Amino Alcohols | Bifunctional activation via hydrogen bonding and acid-base interactions. nih.gov |

Biochemical and Biological Relevance of D Serine and Its Derivatives

D-Serine as a Co-agonist at NMDA Receptors

D-serine is recognized as a primary endogenous co-agonist at the glycine site of synaptic NMDA receptors. frontiersin.orgfrontiersin.org For the NMDA receptor to be activated by the neurotransmitter glutamate, simultaneous binding of a co-agonist is required. frontiersin.orgjneurosci.org While glycine was initially thought to be the main co-agonist, extensive research has demonstrated that D-serine is the principal ligand for this site in many brain regions, including the forebrain and hippocampus. frontiersin.orgmdpi.com This co-agonist function is essential for the receptor's role in mediating excitatory neurotransmission. jneurosci.org

The activation of NMDA receptors is a critical process for numerous neuronal functions. D-serine's role as a co-agonist means it is a fundamental modulator of these processes. frontiersin.orgcambridge.org Studies have shown that the enzymatic degradation of D-serine in the brain leads to a significant reduction in NMDA receptor-dependent synaptic currents and prevents long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity. frontiersin.org Interestingly, evidence suggests that D-serine and glycine may act on different populations of NMDA receptors, with D-serine preferentially gating synaptic receptors and glycine acting on extrasynaptic ones. frontiersin.orgmdpi.comcambridge.org

| Receptor Type | Primary Co-agonist | Location Preference |

| Synaptic NMDA Receptor | D-Serine | Synaptic |

| Extrasynaptic NMDA Receptor | Glycine | Extrasynaptic |

Role in Synaptic Plasticity and Cognitive Functions

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. nih.gov D-serine's role as an NMDA receptor co-agonist places it at the heart of NMDAR-dependent synaptic plasticity. frontiersin.orgfrontiersin.org The induction of LTP, a persistent strengthening of synapses, is critically dependent on NMDA receptor activation, and therefore on the presence of D-serine. cambridge.orgnih.gov Depletion of D-serine has been shown to impair LTP and synaptic plasticity. frontiersin.org

Given its integral role in synaptic plasticity, D-serine is deeply involved in cognitive functions such as learning and memory. frontiersin.orgnih.gov Balanced NMDA receptor activity is essential for optimal brain function, and D-serine levels are a key factor in maintaining this balance. frontiersin.org Research in animal models has shown that age-related declines in D-serine may contribute to cognitive decline, and supplementation with D-serine can rescue LTP in aged animals and improve cognitive performance. frontiersin.orgeneuro.org Conversely, reduced D-serine levels are associated with cognitive deficits. nih.gov

Implications in Neurological Disorders (e.g., Alzheimer's Disease, Schizophrenia, Epilepsy)

Dysregulation of D-serine signaling and NMDA receptor function has been implicated in several neurological and psychiatric disorders.

Alzheimer's Disease: The role of D-serine in Alzheimer's disease (AD) is complex. Excessive NMDA receptor stimulation can lead to excitotoxicity, a process that damages and kills nerve cells, which is thought to contribute to the neurodegeneration seen in AD. alzdiscovery.orgnih.gov Some studies have found elevated levels of D-serine in the brains of AD patients, suggesting it might exacerbate excitotoxicity. nih.govnih.gov However, other research suggests that in the early stages of AD, there may be decreased levels of D-serine, contributing to cognitive deficits. nih.gov This suggests that the impact of D-serine may vary depending on the stage of the disease. youtube.com

Schizophrenia: The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the symptoms of the disorder. mdpi.com Consistent with this, many studies have reported decreased levels of D-serine in the cerebrospinal fluid and blood of individuals with schizophrenia. mdpi.commdpi.com This deficiency is thought to lead to under-activation of NMDA receptors, contributing to cognitive impairments and other symptoms. frontiersin.orgmdpi.com Clinical trials investigating D-serine as an add-on therapy for schizophrenia have shown some promise in improving negative and cognitive symptoms, particularly at higher doses. mdpi.comnih.gov

Epilepsy: NMDA receptor-mediated neuronal excitation is crucial for the generation of seizures (epileptogenesis). frontiersin.orgnih.gov Research indicates that D-serine is involved in the development of epileptic seizures. frontiersin.orgdrugtargetreview.com Some studies have found that experimental epilepsy is associated with reduced D-serine levels, leading to a desaturation of the NMDA receptor co-agonist site and deficits in LTP. In these cases, applying exogenous D-serine can rescue LTP and improve cognitive deficits. jneurosci.org Conversely, other research suggests that increased D-serine levels can facilitate seizure occurrence. frontiersin.orgnih.gov This indicates a complex role for D-serine in epilepsy, where either too little or too much can be detrimental. drugtargetreview.comnih.gov

Regulation by Serine Racemase and D-amino Acid Oxidase

The concentration of D-serine in the brain is tightly controlled by the activity of two key enzymes: serine racemase (SR) and D-amino acid oxidase (DAAO). nih.govnih.gov

Serine Racemase (SR): This enzyme, which requires pyridoxal 5'-phosphate as a cofactor, is responsible for the synthesis of D-serine from its enantiomer, L-serine. nih.govpnas.org SR is found in both neurons and glial cells (specifically astrocytes). pnas.orgpnas.org The activity of SR can be stimulated by glutamate, suggesting a mechanism where neuronal activity can trigger the production of D-serine to modulate NMDA receptor function. cambridge.org

D-amino Acid Oxidase (DAAO): This peroxisomal enzyme catalyzes the degradation of D-serine. nih.govpnas.org DAAO is predominantly found in astrocytes in certain brain regions. frontiersin.org By breaking down D-serine, DAAO plays a crucial role in clearing it from the synapse and terminating its signaling function. nih.gov Increased DAAO activity has been linked to lower D-serine levels and is being investigated as a factor in the pathophysiology of schizophrenia. encyclopedia.pub

The balance between the synthesis of D-serine by SR and its degradation by DAAO determines the availability of this crucial co-agonist at the synapse, thereby regulating NMDA receptor activity. nih.gov

| Enzyme | Function | Primary Location |

| Serine Racemase (SR) | Synthesizes D-serine from L-serine | Neurons and Astrocytes |

| D-amino Acid Oxidase (DAAO) | Degrades D-serine | Astrocytes |

Modulation of Acetylcholine Release

Recent research has uncovered a role for D-serine in modulating the release of another critical neurotransmitter, acetylcholine. nih.gov Studies have shown that D-serine can increase the release of acetylcholine in peripheral tissues, such as the submandibular glands, through a mechanism involving NMDA receptors. nih.govnih.gov This finding suggests that D-serine's influence extends beyond the glutamatergic system. While much of the research on D-serine's modulation of cholinergic neurons has been in the context of the brain's role in learning and memory, these peripheral findings open new avenues for understanding the broader physiological functions of D-serine. nih.gov The interaction between the D-serine/NMDA system and cholinergic signaling highlights the intricate ways in which different neurotransmitter systems are interconnected.

Future Directions and Emerging Research Areas for Boc O Methyl D Serine

The protected amino acid Boc-o-Methyl-D-serine continues to be a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable building block for a variety of complex molecules. Future research is poised to expand its utility in several key areas, from the development of new medicines to the refinement of synthetic methodologies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Boc-o-Methyl-D-serine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) while monitoring intermediates via TLC or HPLC. Purification techniques like column chromatography (silica gel) or recrystallization should be validated using NMR (¹H/¹³C) and mass spectrometry for structural confirmation. For example, tert-butoxycarbonyl (Boc) protection of D-serine methyl ester requires anhydrous conditions to prevent premature deprotection .

Q. What analytical techniques are critical for characterizing this compound and verifying its stereochemical integrity?

- Methodological Answer : Chiral HPLC or polarimetry is essential to confirm the D-configuration. Coupled techniques like NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy validate functional groups (Boc carbonyl at ~1680 cm⁻¹, ester C=O at ~1740 cm⁻¹). X-ray crystallography provides definitive stereochemical evidence but requires high-purity crystals .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing involves incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Aliquots are analyzed periodically via HPLC to quantify degradation products (e.g., free serine or methyl ester hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Discrepancies may arise from divergent coupling agents (e.g., HATU vs. DCC) or solvent effects. A factorial experimental design (DoE) can isolate variables. For example, compare activation efficiency in DMF vs. dichloromethane using LC-MS to track coupling intermediates. Literature meta-analysis (systematic review) identifies trends in solvent-dependent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.